3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
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Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable nitrile compound under specific reaction conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Scientific Research Applications
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to modulation of their activity . This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile can be compared with other benzimidazole derivatives, such as:
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine: This compound has a similar benzimidazole core but differs in its functional groups, leading to different chemical and biological properties.
1,3-bis((5,6-dimethyl-1H-benzimidazol-1-yl)methyl)benzene: This compound has two benzimidazole units, which can result in enhanced biological activities and different applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-6-11-12(7-10(9)2)15(8-14-11)5-3-4-13/h6-8H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXFHPGDTAZHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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